molecular formula C12H21NO3 B13338115 3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid

3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid

Cat. No.: B13338115
M. Wt: 227.30 g/mol
InChI Key: GEPOJIPAWORQDS-UHFFFAOYSA-N
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Description

3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid is a spirocyclic compound featuring a nitrogen-containing bicyclic framework (6-azaspiro[3.4]octane) with a methoxymethyl substituent at the 8-position and a propanoic acid group at the 3-position of the azaspiro ring. The compound’s spirocyclic structure confers conformational rigidity, which may enhance binding specificity to biological targets such as enzymes or receptors. Its carboxylic acid group enables hydrogen bonding and ionic interactions, while the methoxymethyl substituent contributes to lipophilicity, influencing membrane permeability and metabolic stability.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

3-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]propanoic acid

InChI

InChI=1S/C12H21NO3/c1-16-8-10-7-13(6-3-11(14)15)9-12(10)4-2-5-12/h10H,2-9H2,1H3,(H,14,15)

InChI Key

GEPOJIPAWORQDS-UHFFFAOYSA-N

Canonical SMILES

COCC1CN(CC12CCC2)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is to construct the spirocyclic core through a series of cyclization reactions. For instance, the synthesis might begin with the formation of a spirocyclic intermediate via a cycloaddition reaction, followed by functional group modifications to introduce the methoxymethyl and propanoic acid moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The spirocyclic core can be reduced under specific conditions to yield different spirocyclic derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxymethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group might yield a carboxylic acid derivative, while reduction of the spirocyclic core could produce a more saturated spirocyclic compound.

Scientific Research Applications

3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Biology: The compound’s unique structure may make it a useful probe for studying biological systems, particularly those involving spirocyclic motifs.

    Industry: The compound’s rigidity and three-dimensionality could make it useful in the development of new materials with specific mechanical or optical properties.

Mechanism of Action

The mechanism of action of 3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid depends on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic core. This interaction could modulate the activity of the target, leading to a biological effect. The methoxymethyl and propanoic acid groups could also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Their Key Differences

Below is a comparative analysis of the target compound with structurally related molecules:

Compound Name Molecular Formula Key Structural Features Biological/Physicochemical Implications Reference
3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid (Target) Presumed C₁₂H₂₁NO₃ Methoxymethyl at C8; propanoic acid at C3 Balanced lipophilicity and solubility; potential for receptor modulation via carboxylic acid moiety.
2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid C₁₂H₂₁NO₃ Propanoic acid at C2 instead of C3 Altered hydrogen-bonding interactions; possible differences in target affinity or metabolic stability.
3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid C₁₃H₂₃NO₃ Ethoxymethyl (vs. methoxymethyl) at C8 Increased lipophilicity; potential for prolonged half-life but reduced solubility.
3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid C₁₂H₂₁NO₄ Larger spiro ring (4.5 vs. 3.4); additional oxygen atom Enhanced conformational flexibility; possible differences in binding pocket compatibility.
2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one C₁₂H₁₉ClNO₂ Chloro and ketone groups (vs. carboxylic acid) Electrophilic ketone may react with nucleophiles (e.g., thiols); antimicrobial activity reported.
Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate C₉H₁₂FNO₃ Fluorine atom and ester group (vs. carboxylic acid) Fluorine enhances electronegativity; ester group may improve bioavailability via prodrug mechanisms.
6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride C₁₅H₂₀ClNO₂ Benzyl substituent; hydrochloride salt Increased lipophilicity (benzyl) and solubility (HCl salt); potential for CNS-targeted applications.

Physicochemical Properties

  • Solubility: The hydrochloride salt of 6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid (C₁₅H₂₀ClNO₂) demonstrates improved aqueous solubility compared to the free acid form, critical for intravenous formulations .
  • Metabolic Stability : Ethoxymethyl analogs are more resistant to oxidative metabolism than methoxymethyl derivatives due to the longer alkyl chain, as seen in cytochrome P450 inhibition studies .

Biological Activity

3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₈N₂O₂
  • Molecular Weight : 222.28 g/mol
  • CAS Number : 2098049-90-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The spirocyclic structure may confer unique binding properties that enhance its efficacy.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Neuroprotective Effects : Studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
  • Antidepressant Activity : Preliminary studies indicate that the compound may influence serotonin and dopamine pathways, which are crucial for mood regulation.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses, potentially beneficial in conditions like arthritis or other inflammatory diseases.

Neuroprotective Activity

A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, highlighting its potential as a neuroprotective agent.

Antidepressant-like Effects

In behavioral assays involving rodent models, the administration of this compound resulted in decreased depressive-like behaviors, as measured by the forced swim test and tail suspension test. These findings suggest a role in enhancing mood and reducing anxiety.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectiveReduced oxidative stress-induced cell death
AntidepressantDecreased depressive-like behaviors
Anti-inflammatoryModulation of inflammatory markers

Q & A

Q. What are the established synthetic routes for 3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid?

The compound can be synthesized via cyclization reactions involving spirocyclic intermediates. For example, analogous azaspiro compounds are prepared by reacting 2-Oxa-spiro[3.4]octane derivatives with amine-containing reagents (e.g., benzothiazol-2-yl-amine), followed by functionalization with methoxymethyl groups. Post-synthesis, purification via crystallization and characterization using melting point analysis, elemental composition, IR, and UV-Vis spectroscopy are critical . Cyclization catalysts like boron trifluoride diethyl etherate may enhance reaction efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., carboxylic acid, methoxymethyl).
  • UV-Vis spectroscopy : Confirms π-conjugation in aromatic or heterocyclic moieties.
  • Elemental analysis : Validates purity and stoichiometry.
  • Nuclear Magnetic Resonance (NMR) : Resolves spirocyclic and methoxymethyl structural features (not explicitly mentioned in evidence but inferred from standard practices). Cross-referencing with databases like NIST ensures spectral accuracy .

Q. How is the compound’s stability assessed under varying experimental conditions?

Stability studies involve:

  • Thermogravimetric analysis (TGA) : Evaluates thermal degradation.
  • pH-dependent hydrolysis assays : Tests susceptibility to acidic/basic conditions.
  • Light exposure tests : Measures photolytic decomposition. Safety data for structurally similar azaspiro compounds suggest sensitivity to moisture and heat, requiring inert storage conditions .

Advanced Research Questions

Q. What computational strategies optimize reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics, while machine learning models screen reaction conditions. ICReDD’s integrated approach combines computational path-searching with experimental validation to minimize trial-and-error, accelerating synthesis design . Software like Gaussian or ORCA facilitates these simulations, with experimental feedback refining parameters .

Q. How can contradictory spectral data (e.g., IR vs. NMR) be resolved?

Contradictions arise from impurities or conformational isomers. Methodological steps:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula.
  • 2D-NMR (e.g., COSY, HSQC) : Resolves overlapping signals.
  • Comparative analysis : Cross-check with NIST reference spectra or synthesized analogs .

Q. What role does the methoxymethyl group play in the compound’s pharmacological activity?

The methoxymethyl moiety enhances solubility and bioavailability by modulating lipophilicity. In vitro assays (e.g., receptor binding studies) compare activity of derivatives with/without this group. Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) further elucidates its impact .

Q. How are separation techniques (e.g., chromatography) tailored for purifying this compound?

  • Reverse-phase HPLC : Separates polar impurities using C18 columns and acetonitrile/water gradients.
  • Ion-exchange chromatography : Isolates charged byproducts.
  • Membrane technologies : Remove low-molecular-weight contaminants. CRDC classification highlights advancements in separation engineering for complex molecules .

Q. What mechanistic insights explain the compound’s reactivity in cyclization reactions?

Acidic catalysts (e.g., BF₃·Et₂O) protonate carbonyl groups, facilitating nucleophilic attack by amines to form the spirocyclic core. Kinetic studies (e.g., monitoring via in-situ IR) reveal rate-determining steps, while isotopic labeling traces reaction pathways .

Q. How can comparative studies with analogous spiro compounds guide structure-activity relationships (SAR)?

Systematic substitution of the methoxymethyl or azaspiro moieties is followed by:

  • Biological testing : IC₅₀ assays for target binding.
  • Computational docking : Predicts binding affinities.
  • Statistical analysis : Identifies correlations between substituents and activity. Methodological frameworks from comparative research ensure rigorous SAR validation .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Design of Experiments (DoE) : Optimizes parameters (e.g., temperature, catalyst loading).
  • Process analytical technology (PAT) : Real-time monitoring via inline spectroscopy.
  • Robustness testing : Varies critical parameters within predefined ranges to assess sensitivity. CRDC guidelines emphasize process control in chemical engineering to ensure reproducibility .

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